delta6,7-Baccatin III
Description
Contextualizing δ6,7-Baccatin III within the Taxane (B156437) Family of Natural Products
The taxanes are a class of diterpenoid compounds originally isolated from various species of the yew tree (genus Taxus). smolecule.com They are characterized by a distinctive taxane core, a complex polycyclic system. δ6,7-Baccatin III is a derivative of the well-known baccatin (B15129273) III. The primary structural feature that distinguishes δ6,7-Baccatin III is the presence of a double bond between the 6th and 7th carbon atoms of the taxane ring. smolecule.com This modification, a conjugated C6-C7 double bond, leads to a notable structural divergence from baccatin III, including a shorter C5-C6 bond length. smolecule.com This seemingly subtle alteration has significant implications for the molecule's chemical reactivity and its interactions with biological targets.
The most famous member of the taxane family is undoubtedly paclitaxel (B517696), a highly effective anticancer agent. smolecule.com Paclitaxel's structure consists of the baccatin III core attached to a complex amide tail at the C-13 position. lgcstandards.com Understanding the structural nuances between δ6,7-Baccatin III, baccatin III, and paclitaxel is crucial for appreciating their respective roles in chemical synthesis and biological activity.
| Compound | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| δ6,7-Baccatin III | Taxane core with a double bond between C6 and C7. smolecule.com | C31H36O10 | 568.61 |
| Baccatin III | Taxane core with a hydroxyl group at C7. nih.gov | C31H38O11 | 586.62 |
| Paclitaxel | Baccatin III core with an amide tail at C13. mdpi.com | C47H51NO14 | 853.9 |
Significance of δ6,7-Baccatin III as a Precursor in Complex Molecule Synthesis
The strategic importance of δ6,7-Baccatin III in advanced chemical research is significantly tied to its role as a precursor in the semi-synthesis of paclitaxel and its derivatives. smolecule.com The limited availability of paclitaxel from its natural source, the Pacific yew tree, spurred the development of semi-synthetic routes from more abundant taxane precursors. mdpi.com Baccatin III and its derivatives, found in the renewable needles of the European yew, are key starting materials for this endeavor. mdpi.com
The conversion of baccatin III derivatives to paclitaxel involves several key steps, including the protection of certain functional groups and the attachment of the characteristic C-13 side chain. google.com δ6,7-Baccatin III serves as an intermediate in the preparation of paclitaxel derivatives. The presence of the C6-C7 double bond can influence the reactivity of other functional groups on the taxane core, offering alternative synthetic pathways for chemists to explore. The semi-synthesis of paclitaxel from baccatin III and its analogues is a cornerstone of its large-scale production for pharmaceutical use. mdpi.com
Detailed Research Findings
Research into δ6,7-Baccatin III has revealed a spectrum of biological activities, underscoring its potential beyond its role as a synthetic intermediate. Studies have shown that its structural similarity to paclitaxel translates into comparable mechanisms of action in some biological systems. smolecule.com
Like paclitaxel, δ6,7-Baccatin III has been shown to interact with microtubules, binding to beta-tubulin subunits and preventing their depolymerization. smolecule.com This disruption of microtubule dynamics interferes with mitotic spindle formation during cell division, ultimately leading to programmed cell death in rapidly proliferating cells. smolecule.com This mechanism is the foundation of its observed anticancer properties.
In vitro studies have demonstrated the cytotoxic effects of δ6,7-Baccatin III against various human cancer cell lines. smolecule.com Research has indicated its ability to inhibit the growth and proliferation of breast, lung, and ovarian cancer cells. smolecule.com The mode of cell death is often attributed to the induction of apoptosis. smolecule.com
Beyond its anticancer potential, preliminary research suggests that δ6,7-Baccatin III may also possess antimicrobial and neuroprotective properties. smolecule.com Some studies have indicated potential activity against certain bacterial and fungal strains. smolecule.com Furthermore, early investigations have hinted at possible neuroprotective effects, although this area of research is still in its nascent stages. smolecule.com
| Area of Research | Key Findings | Cell Lines/Models Studied | References |
|---|---|---|---|
| Anticancer Activity | Inhibits growth and proliferation; induces apoptosis through cell cycle disruption. smolecule.com | Breast, lung, and ovarian cancer cell lines. smolecule.com | smolecule.com |
| Mechanism of Action | Binds to beta-tubulin, stabilizing microtubules and preventing depolymerization. smolecule.com | In vitro studies. smolecule.com | smolecule.com |
| Antimicrobial Activity | Potential activity against some bacterial and fungal strains. smolecule.com | Not specified in the provided context. | smolecule.com |
| Neuroprotective Effects | Preliminary studies suggest potential benefits in neurodegenerative disease models. smolecule.com | Not specified in the provided context. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORGTAVTDVIOM-KSGSGGQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447899 | |
| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158830-50-3 | |
| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymatic Transformations of δ6,7 Baccatin Iii
Elucidation of δ6,7-Baccatin III Biosynthesis from Taxadiene Scaffold
The transformation of the taxadiene scaffold into baccatin (B15129273) III is an intricate biochemical journey. The structure of baccatin III necessitates nine oxidation reactions—seven hydroxylations, one oxetane (B1205548) formation, and one ketone formation—along with three acylation reactions on the initial taxadiene molecule nih.govnih.gov. Recent breakthroughs have led to the resolution of seven new genes that, in combination with previously known enzymes, complete the de novo 17-gene biosynthesis of baccatin III nih.govresearchgate.net. This pathway has been successfully reconstituted in Nicotiana benthamiana, yielding baccatin III at levels comparable to its natural abundance in Taxus species nih.govresearchgate.net. The discovery of these genes was facilitated by a multiplexed perturbation strategy that improved the resolution of transcriptional analysis for identifying the pathway nih.govnih.govbiorxiv.org. A significant finding was the identification of a nuclear transport factor 2 (NTF2)-like protein, FoTO1, which is critical for enhancing the yield of the desired product during the initial oxidation step, thereby overcoming a long-standing bottleneck in the reconstitution of the paclitaxel (B517696) pathway nih.govresearchgate.netbiorxiv.orgnih.gov.
A series of crucial oxidoreductases, primarily from the cytochrome P450 superfamily, catalyze the oxidative modifications of the taxane (B156437) core. These enzymes exhibit a degree of promiscuity, capable of acting on various intermediates within the pathway ucl.ac.uk. The identification of these enzymes has been a significant challenge, but recent studies have successfully characterized several key players.
The hydroxylation at the C-1β position is a critical step in the formation of the baccatin III core. Research has led to the discovery of two taxane 1β-hydroxylases (T1βHs) involved in the pathway nih.gov. The C-1β hydroxylation is understood to happen after the taxane core has been functionalized by other mid-pathway enzymes, such as taxoid 2α-hydroxylase (T2αH) and 7β-hydroxylase (T7βH) researchgate.net. A specific study employing in silico methods and functional gene analysis identified an enzyme, tagged as TB574, as a potential T1βOH. Subsequent in vivo assays using engineered S. cerevisiae validated the crucial role of this enzyme in producing the paclitaxel intermediate T5αAc-1β,10β-diol ucl.ac.uk.
The oxidation of the taxane core at the C9 position is catalyzed by taxane 9α-hydroxylase (T9αH) researchgate.net. A recently identified T9αH has been shown to be distinct and to have evolved independently from previously reported versions nih.govbiorxiv.org. A key difference in substrate specificity has been noted; previously known T9αH enzymes from the CYP725A family require a substrate with a C-13α-acetoxy group, a feature absent in baccatin III and its direct precursors researchgate.net. The more recently discovered T9αH from the CYP750C family, however, is involved in the biosynthesis of C-13α-hydroxyl taxanes and has been successfully used in the reconstitution of the baccatin III pathway researchgate.net.
| Enzyme | Abbreviation | Function | Substrate Family |
|---|---|---|---|
| Taxane 1β-hydroxylase | T1βH | Catalyzes C-1β hydroxylation | Functionalized Taxane Cores |
| Taxane 9α-hydroxylase | T9αH | Catalyzes C-9α hydroxylation | C-13α-hydroxyl taxanes |
| Taxane 9-oxidase | T9ox | Oxidizes C-9 to a ketone | 9-deacetylbaccatin III (9DHAB) |
The final oxidation step at the C-9 position involves the formation of a ketone. A taxane C9-oxidase (T9ox), belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, has been identified as the enzyme responsible for this transformation nih.gov. This T9ox was discovered through the screening of oxidase candidates and was shown to effectively oxidize 9-deacetylbaccatin III (9DHAB) to the corresponding product with a ketone at C-9 nih.gov. The discovery of T9ox was part of a larger effort that resolved seven new genes essential for the de novo biosynthesis of baccatin III nih.govnih.govbiorxiv.org.
Acylation reactions are fundamental to the biosynthesis of baccatin III, adding acetyl and benzoyl groups to the taxane skeleton. These reactions are mediated by a group of enzymes known as acyltransferases.
Among the newly discovered enzymes that complete the baccatin III biosynthetic pathway is a taxane 7β-O-acyltransferase (T7AT) nih.govnih.govbiorxiv.org. This enzyme is responsible for the acylation at the 7β-hydroxyl group of a taxane intermediate. Its discovery was part of a module of paclitaxel biosynthetic genes that segregate into distinct expression patterns, suggesting their involvement in consecutive sub-pathways nih.gov. The characterization of T7AT, along with other key enzymes, has been instrumental in the successful reconstitution of the baccatin III pathway in a heterologous host nih.govbiorxiv.org.
| Reaction Type | Enzyme Class | Key Enzymes Identified | Number of Reactions |
|---|---|---|---|
| Oxidation | Oxidoreductases (e.g., P450s, 2-ODDs) | T1βH, T9αH, T9ox | 9 |
| Acylation | Acyltransferases | T7AT | 3 |
Deacetylase Functions in δ6,7-Baccatin III Pathway
The biosynthesis of δ6,7-baccatin III, a crucial precursor to the anticancer drug paclitaxel, involves a series of intricate enzymatic reactions. Among these, the roles of specific deacetylases are pivotal in modifying the taxane core to yield the desired intermediate.
Taxane 7β-O-deacetylase (T7dA) in δ6,7-Baccatin III Precursor Modification
Taxane 7β-O-deacetylase (T7dA), previously identified as DeAc1023, is an α/β-hydrolase that plays a key role in the stepwise removal of acetyl groups from precursors in the paclitaxel pathway. nih.gov Specifically, T7dA is involved in the conversion of baccatin VI to 9-dihydro-13α-acetylbaccatin III (9DHAB) by removing the O-acetyl group at the C-7 position. nih.gov This deacetylation step is essential for the subsequent oxidative modification of the taxane core. The function of T7dA has been characterized through heterologous expression in Nicotiana benthamiana, where its activity, in conjunction with other enzymes, was confirmed to be part of the pathway leading to baccatin III. nih.govbiorxiv.org
Taxane 9α-O-deacetylase (T9dA) in Regulating δ6,7-Baccatin III Formation
Taxane 9α-O-deacetylase (T9dA), formerly known as DeAc898, is another critical deacetylase in the biosynthetic route to δ6,7-baccatin III. nih.gov T9dA acts on the C-9 position of the taxane scaffold. Research has shown that the hydrolysis of the C-9 acetyl group by T9dA is a prerequisite for the subsequent action of the enzyme taxane C-9-oxidase (T9ox). nih.gov This sequential enzymatic action, where T9dA's deacetylase function enables the next oxidative step, is a key regulatory point in the formation of the C-9 ketone structure characteristic of baccatin III. nih.gov The coordinated action of both T7dA and T9dA ensures the correct modification of the taxane core, paving the way for the final steps in baccatin III biosynthesis. nih.gov
Investigation of Nuclear Transport Factor 2 (NTF2)-like Proteins in δ6,7-Baccatin III Yield Enhancement
Recent studies have unexpectedly revealed the importance of a Nuclear Transport Factor 2 (NTF2)-like protein, named FoTO1, in significantly enhancing the yield of taxanes. biorxiv.org NTF2 proteins are typically known for their role in facilitating protein transport into the nucleus. uniprot.orgnih.gov However, in the context of taxane biosynthesis, FoTO1 has been shown to be crucial for promoting the formation of the desired product during the initial oxidation step of the taxane core. biorxiv.orgresearchgate.net This discovery addressed a long-standing bottleneck in the reconstitution of the paclitaxel pathway. biorxiv.org The involvement of an NTF2-like protein, a family not previously implicated in plant metabolism, highlights the complexity and unique enzymatic machinery employed in the biosynthesis of high-value specialized metabolites like δ6,7-baccatin III. researchgate.net The co-expression of FoTO1 with other biosynthetic genes has been demonstrated to be critical for achieving high yields of taxane precursors. biorxiv.org
Genetic and Metabolic Engineering for Enhanced δ6,7-Baccatin III Production
The limited availability of paclitaxel from its natural source, the yew tree, has driven research into alternative production methods. Genetic and metabolic engineering approaches, particularly in microbial hosts, offer a promising and sustainable alternative.
Heterologous Expression Systems for δ6,7-Baccatin III Biosynthesis
Heterologous expression, the process of expressing genes from one organism in a different host organism, is a cornerstone of modern biotechnology. For δ6,7-baccatin III production, this involves transferring the complex, multi-gene biosynthetic pathway from Taxus species into a host that can be easily cultured and manipulated.
Escherichia coli is a widely used microbial host for the heterologous production of various valuable compounds due to its rapid growth, well-understood genetics, and the availability of advanced genetic engineering tools. frontiersin.orgnih.gov Several studies have focused on engineering E. coli to produce δ6,7-baccatin III and its precursors. This typically involves introducing and optimizing the expression of key enzymes from the paclitaxel pathway.
One of the critical enzymes in the final steps of baccatin III synthesis is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III. nih.govnih.gov The functional expression of DBAT in E. coli has been successfully achieved. frontiersin.orgnih.gov However, challenges such as enzyme thermostability and the supply of the acetyl donor, acetyl-CoA, have been identified as limiting factors for efficient production. frontiersin.org
Table 1: Key Enzymes in the Biosynthesis of δ6,7-Baccatin III
| Enzyme | Abbreviation | Function |
|---|---|---|
| Taxane 7β-O-deacetylase | T7dA | Removes the acetyl group at the C-7 position of taxane precursors. |
| Taxane 9α-O-deacetylase | T9dA | Removes the acetyl group at the C-9 position, enabling subsequent oxidation. |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the final acetylation step to form baccatin III from 10-DAB. |
Escherichia coli as a Microbial Cell Factory for δ6,7-Baccatin III Production
Enzymatic Biotransformation of Precursors to δ6,7-Baccatin III
10-Deacetylbaccatin III (10-DAB) is a naturally occurring taxane and a direct precursor in the biosynthesis of baccatin III. frontiersin.orgnih.govmdpi.com The chemical structure of 10-DAB is very similar to that of baccatin III, differing only by the absence of an acetyl group at the C10 position. This structural relationship makes 10-DAB an ideal substrate for the enzymatic synthesis of baccatin III.
The conversion of 10-DAB to baccatin III is a key step in both the natural biosynthetic pathway within Taxus species and in various biotechnological production strategies. frontiersin.orgnih.govmdpi.com The relative abundance of 10-DAB in certain Taxus species makes it an economically attractive starting material for the semi-synthesis of paclitaxel, with the initial step being its conversion to baccatin III. mdpi.com
The enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) plays a pivotal role in the synthesis of baccatin III. frontiersin.orgnih.govmdpi.com DBAT catalyzes the specific transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB). frontiersin.orgnih.govmdpi.com This single-step acylation reaction is a crucial final step in the formation of the baccatin III core structure. frontiersin.org
The high specificity of DBAT for the C10 position of 10-DAB makes it a valuable biocatalyst for the production of baccatin III, avoiding the need for complex protection and deprotection steps often required in chemical synthesis. mdpi.com The efficiency of this enzymatic conversion is dependent on the activity and stability of the DBAT enzyme, as well as the availability of the co-substrate, acetyl-CoA. frontiersin.org Research has focused on identifying and characterizing DBAT from various Taxus species and on improving its catalytic properties through protein engineering for use in heterologous production systems. nih.gov
Due to the highly specific nature of the query focusing exclusively on "delta6,7-Baccatin III" and the strict adherence required to the provided outline, it has not been possible to generate a detailed scientific article. Extensive searches have revealed a significant lack of specific published research data for this particular isomer of Baccatin III. The available scientific literature predominantly focuses on Baccatin III, 10-deacetylbaccatin III, and paclitaxel (Taxol).
Consequently, there is insufficient information to thoroughly and accurately address the specified subsections of the outline, which include:
Optimization of Bioconversion Conditions (e.g., Temperature, pH, Carbon Source) for δ6,7-Baccatin III
Novel Acetyl Group Donors in Enzymatic δ6,7-Baccatin III Synthesis
Advanced Cultivation Strategies for Taxus Species to Maximize δ6,7-Baccatin III Yield
Impact of Environmental Factors on δ6,7-Baccatin III Accumulation in Taxus
Cell Culture Optimization for δ6,7-Baccatin III and Taxane Production
Without dedicated research on "this compound," any attempt to create content for these sections would involve extrapolation from data on other related compounds, thereby violating the explicit instructions to focus solely on the requested topic and adhere strictly to the provided outline.
Therefore, a scientifically accurate and detailed article on "this compound" that conforms to the user's precise requirements cannot be produced at this time. Further research into this specific compound would be necessary to provide the level of detail requested.
Pharmacological and Biological Activities of δ6,7 Baccatin Iii and Its Derivatives
Anti-tumor Immunomodulatory Activity of δ6,7-Baccatin III
Recent studies have revealed that Baccatin (B15129273) III, traditionally known as a precursor for paclitaxel (B517696) synthesis, possesses its own anti-tumor immunomodulatory properties. nih.govmdpi.com This activity is observed at very low doses and is distinct from the cytotoxic mechanisms of its more famous derivatives. nih.gov
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous group of immature myeloid cells that are known to suppress T-cell responses, thereby hindering the body's natural anti-tumor immunity. nih.govnih.gov In tumor-bearing animals, MDSCs accumulate and mediate tumor-associated immune suppression. nih.gov
Research has demonstrated that Baccatin III effectively inhibits both the accumulation and the suppressive function of MDSCs. nih.govmdpi.com In preclinical studies, administration of Baccatin III led to a decrease in the accumulation of MDSCs in the spleens of tumor-bearing mice. nih.govmdpi.com Furthermore, MDSCs isolated from mice treated with Baccatin III showed a significantly reduced ability to suppress T-cell function. nih.gov This functional inhibition is characterized by a marked reduction in the production of reactive oxygen species (ROS) and nitric oxide, which are key molecules used by MDSCs to suppress T cells. nih.gov
| Parameter | Effect of Baccatin III Treatment | Reference |
|---|---|---|
| MDSC Accumulation | Decreased in spleens of tumor-bearing mice | nih.govmdpi.com |
| MDSC Suppressive Function | Significantly reduced suppressive effect on T cells | nih.gov |
| ROS Production by MDSCs | Significantly reduced | nih.gov |
| Nitric Oxide Production by MDSCs | Significantly reduced | nih.gov |
The immunomodulatory effects of Baccatin III translate into significant anti-tumor activity in preclinical cancer models. nih.gov In studies involving BALB/c mice engrafted with either 4T1 mammary carcinoma or CT26 colon cancer cells, oral administration of Baccatin III significantly reduced the growth of tumors. nih.govmdpi.commdpi.com
| Preclinical Model | Cancer Cell Line | Observed Effect of Baccatin III | Reference |
|---|---|---|---|
| BALB/c Mice | 4T1 Mammary Carcinoma | Significantly reduced tumor growth | nih.govmdpi.com |
| BALB/c Mice | CT26 Colon Cancer | Significantly reduced tumor growth | nih.govmdpi.com |
| Athymic Nude Mice | Not specified | No anti-tumor activity observed | nih.gov |
Anti-inflammatory Activity of δ6,7-Baccatin III
Beyond its immunomodulatory role in cancer, Baccatin III exhibits notable anti-inflammatory effects, particularly in the context of lung injury and fibrosis. mdpi.comnih.gov
In animal models of bleomycin-induced pulmonary fibrosis, Baccatin III administration has been shown to ameliorate the condition in a dose-dependent manner. mdpi.comnih.gov The compound effectively reduces inflammatory infiltration in the alveoli. mdpi.commdpi.comnih.gov
A key aspect of its anti-fibrotic activity is the suppression of the pro-fibrotic mediator Transforming Growth Factor-beta 1 (TGF-β1). nih.gov Baccatin III administration leads to reduced secretion of TGF-β1 and mitigates the deposition of collagen and other extracellular matrix (ECM) components, such as alpha-smooth muscle actin (α-SMA) and fibronectin. mdpi.comnih.gov This suggests that Baccatin III can inhibit excessive tissue repair processes that lead to fibrosis. mdpi.com
| Parameter | Effect of Baccatin III Treatment | Reference |
|---|---|---|
| Alveolar Inflammation | Reduced inflammatory infiltration | mdpi.comnih.gov |
| TGF-β1 Secretion | Reduced | nih.gov |
| Collagen Deposition | Decreased | nih.gov |
| α-SMA and Fibronectin Deposition | Decreased | mdpi.comnih.gov |
Mechanisms of Action (Excluding Basic Compound Identification Data)
The therapeutic effects of Baccatin III are rooted in its ability to modulate specific molecular signaling pathways.
Research into the anti-inflammatory and anti-fibrotic properties of Baccatin III has identified key signaling pathways involved in its mechanism of action. In macrophages, which are a principal source of TGF-β1, Baccatin III has been shown to markedly reduce TGF-β1 expression. nih.gov This process involves the modulation of the AKT/STAT6 signaling pathway. nih.gov
Additionally, in the context of alleviating pulmonary fibrosis, the mechanism of action for Baccatin III has been linked to a reduction in the expression of ERK1. mdpi.com The inhibition of these pathways contributes to the compound's ability to improve the abnormal deposition of the extracellular matrix and suppress the excessive repair of lung tissue. mdpi.com
Cellular Interactions of δ6,7-Baccatin III
While specific research detailing the cellular interactions of δ6,7-Baccatin III is not extensively available in current scientific literature, a comprehensive understanding of its potential biological activities can be inferred from the well-documented cellular interactions of its parent compound, Baccatin III. As a close structural analog, Baccatin III's mechanisms of action provide a foundational framework for predicting the cellular behavior of its derivatives. Baccatin III, a natural diterpenoid isolated from the yew tree, is a key precursor in the semi-synthesis of the widely used anticancer drug, Paclitaxel. Although less potent than Paclitaxel, Baccatin III exhibits its own distinct cytotoxic and antimitotic properties.
Interaction with Tubulin and Microtubule Dynamics
A primary cellular target of Baccatin III is the microtubule network, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport. However, its mechanism of interaction with tubulin, the building block of microtubules, is notably different from that of Paclitaxel.
Consistent with an antimitotic mode of action, Baccatin III induces an accumulation of cultured cells in the G2/M phases of the cell cycle. Unlike Paclitaxel, which is known to enhance tubulin polymerization and stabilize microtubules, Baccatin III acts as an inhibitor of tubulin polymerization. This inhibitory effect is comparable to the action of other antimitotic agents such as colchicine (B1669291), podophyllotoxin (B1678966), and vinblastine.
Further studies into its mechanism have shown that Baccatin III competitively inhibits the binding of other known microtubule-destabilizing agents. It has been demonstrated to displace radiolabeled colchicine and podophyllotoxin from their binding sites on tubulin, with a greater affinity for the colchicine binding site. In contrast, it does not displace vinblastine. The baccatin core of taxanes is thought to facilitate an initial interaction with tubulin, which, in the case of Paclitaxel, allows the C-13 side chain to exert its stabilizing effect.
Induction of Apoptosis and Cell Cycle Arrest
Baccatin III has been shown to induce apoptotic cell death in various cancer cell lines. This programmed cell death is a crucial mechanism for its anticancer activity. The apoptotic process induced by Baccatin III is associated with several key cellular events:
Cell Cycle Arrest: As mentioned, Baccatin III causes cells to accumulate in the G2/M phase of the cell cycle, which is a common effect of antimicrotubule agents that disrupt the mitotic spindle. However, some research suggests that Baccatin III can induce apoptosis independently of G2/M arrest, indicating that the core taxane (B156437) ring may play a direct role in triggering cell death pathways.
Mitochondrial Depolarization: Treatment with Baccatin III can lead to a loss of mitochondrial membrane potential. This depolarization is an early and critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria.
Generation of Reactive Oxygen Species (ROS): The compound has been observed to increase the production of reactive oxygen species within cells. Elevated ROS levels can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and trigger apoptotic signaling pathways.
Cytotoxic Activity Across Cancer Cell Lines
Baccatin III has demonstrated cytotoxic activity against a variety of human cancer cell lines, although with lower potency than Paclitaxel. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating differential sensitivity.
| Cancer Cell Line | Cell Type | Reported IC50 Value (µM) | Reference |
|---|---|---|---|
| HeLa | Human Cervical Cancer | 4.30 - 4.46 | |
| A549 | Human Lung Cancer | 4 - 7.81 | |
| A431 | Human Skin Cancer | 4 - 7.81 | |
| HepG2 | Human Liver Cancer | 4 - 7.81 | |
| Various | General Cancer Cell Lines | 8 - 50 |
Immunomodulatory Effects
Beyond its direct cytotoxic effects on cancer cells, Baccatin III has also been shown to possess immunomodulatory properties. Specifically, it can inhibit the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that are known to suppress T-cell responses and contribute to an immunosuppressive tumor microenvironment. By reducing the number and function of these cells, Baccatin III may help to restore anti-tumor immune responses.
Summary of Cellular Interactions
| Cellular Target/Process | Effect of Baccatin III | Key Findings | Reference |
|---|---|---|---|
| Tubulin Polymerization | Inhibition | Inhibits microtubule formation, unlike Paclitaxel which promotes it. Competes with colchicine for tubulin binding. | |
| Cell Cycle | G2/M Arrest | Causes accumulation of cells in the G2 and M phases of the cell cycle. | |
| Apoptosis | Induction | Triggers programmed cell death, confirmed by Annexin V-FITC staining. | |
| Mitochondrial Membrane Potential | Depolarization | Induces loss of mitochondrial membrane potential, an early apoptotic event. | |
| Reactive Oxygen Species (ROS) | Increased Production | Elevates intracellular ROS levels, contributing to oxidative stress and cell death. | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibition | Reduces the accumulation and suppressive activity of MDSCs in tumor-bearing models. |
Analytical Methodologies for δ6,7 Baccatin Iii Research
Chromatographic Techniques for Separation and Quantification of δ6,7-Baccatin III
Chromatography is a cornerstone for the isolation and quantitative analysis of δ6,7-baccatin III from complex mixtures, such as plant extracts or synthetic reaction products. The choice of chromatographic technique is dictated by the specific requirements of the analysis, including the desired purity, scale of separation, and the analytical figures of merit such as sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of δ6,7-baccatin III and related taxanes. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.
Detailed Research Findings:
While specific HPLC methods exclusively for δ6,7-baccatin III are not extensively detailed in publicly available literature, the general principles for separating taxane (B156437) analogues are well-established and can be adapted. Reverse-phase HPLC is the most common modality, typically employing C18 columns. The separation of taxanes, which often exist as a complex mixture of structurally similar compounds, is achieved by carefully optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
For instance, a typical gradient elution for separating a mixture of taxoids, including baccatin (B15129273) III and its derivatives, might start with a higher proportion of water and gradually increase the organic solvent concentration. This allows for the elution of more polar compounds first, followed by the less polar taxanes. The presence of the Δ6,7 double bond in δ6,7-baccatin III would slightly alter its polarity compared to baccatin III, necessitating fine-tuning of the gradient profile for optimal separation from closely eluting isomers.
UV detection is commonly employed, with a detection wavelength typically set around 227 nm, which corresponds to the absorbance maximum for the benzoyl group present in many taxanes. The use of a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.
Interactive Data Table: Illustrative HPLC Parameters for Taxane Separation
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
This table represents a general starting point for method development for δ6,7-baccatin III, based on established methods for similar taxanes.
Supercritical Fluid Extraction (SFE) and its Integration with Analysis
Supercritical Fluid Extraction (SFE) is a green and efficient technique for the extraction of natural products, including taxanes, from plant matrices. Supercritical carbon dioxide (scCO₂) is the most commonly used solvent due to its moderate critical properties, non-toxicity, and low cost.
Detailed Research Findings:
The application of SFE for the extraction of taxanes from Taxus species is well-documented. The efficiency of the extraction is influenced by several factors, including pressure, temperature, CO₂ flow rate, and the use of co-solvents. For taxanes, which are moderately polar, the addition of a polar co-solvent such as ethanol (B145695) or methanol to the scCO₂ is often necessary to enhance the extraction yield.
The integration of SFE with subsequent analytical techniques like HPLC is crucial. The extract obtained from SFE is typically a complex mixture that requires further purification and analysis. Online coupling of SFE with HPLC (SFE-HPLC) can provide a streamlined workflow, but more commonly, the extract is collected and then analyzed offline by HPLC.
Interactive Data Table: General SFE Parameters for Taxane Extraction
| Parameter | Range |
| Pressure | 200 - 400 bar |
| Temperature | 40 - 60 °C |
| Co-solvent | Ethanol (5-15%) |
| CO₂ Flow Rate | 2 - 5 mL/min |
| Extraction Time | 60 - 120 min |
These parameters are based on studies of related taxanes and would require optimization for δ6,7-baccatin III.
Advanced Spectroscopic Characterization (Excluding Basic Compound Identification Data)
Beyond initial identification, advanced spectroscopic techniques are indispensable for the detailed structural characterization of δ6,7-baccatin III, providing insights into its three-dimensional structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While basic ¹H and ¹³C NMR are used for initial identification, advanced NMR experiments are crucial for unambiguous structural assignment and conformational analysis. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of protons and carbons within the complex taxane skeleton.
For δ6,7-baccatin III, specific attention would be paid to the signals of the protons and carbons involved in and around the C6-C7 double bond to confirm its position and stereochemistry. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of δ6,7-baccatin III with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable information about the compound's structure. The fragmentation pattern of δ6,7-baccatin III would be expected to show characteristic losses of functional groups such as the acetyl and benzoyl groups. The presence of the Δ6,7 double bond might also influence the fragmentation pathways compared to the saturated baccatin III, potentially leading to characteristic fragment ions that could be used for its specific identification in complex mixtures.
Future Research Directions and Applications of δ6,7 Baccatin Iii
Development of Novel δ⁶,⁷-Baccatin III Derivatives for Enhanced Bioactivity
The core structure of taxanes, including δ⁶,⁷-Baccatin III, offers a versatile scaffold for the development of new therapeutic agents. Research into the structure-activity relationships (SAR) of taxoids has provided crucial insights into which parts of the molecule are essential for its biological function, primarily the stabilization of microtubules. nih.gov While much of the historical focus has been on derivatives of Baccatin (B15129273) III and 10-Deacetylbaccatin III, the introduction of a double bond between the C-6 and C-7 positions presents a unique avenue for creating novel analogs. nih.govresearchgate.net
The synthesis of a paclitaxel (B517696) analog featuring this C6-C7 unsaturation, known as 6,7-dehydropaclitaxel, has shown that this modification does not significantly compromise the compound's cytotoxic activity. researchgate.net This finding is significant as it suggests that the C-7 hydroxyl group, which is absent in δ⁶,⁷-Baccatin III, is not indispensable for bioactivity. Modifications at the C-7 position in paclitaxel have been shown to have minimal effects on tubulin binding and cytotoxicity, further supporting the potential of δ⁶,⁷-Baccatin III as a valuable precursor. researchgate.net
Future research will likely focus on using δ⁶,⁷-Baccatin III as a starting material to synthesize a new library of taxoids. By attaching various side chains at the C-13 position and performing other modifications on the taxane (B156437) core, chemists can explore how the C6-C7 double bond influences the molecule's conformation and its interaction with β-tubulin. nih.govmdpi.com The goal is to develop next-generation taxanes that may exhibit improved pharmacological properties, such as enhanced potency against multi-drug resistant cancer cell lines, better water solubility, or a more favorable side-effect profile. researchgate.netnih.govdovepress.com
Table 1: Comparison of Bioactivity for Selected Taxane Analogs
| Compound | Modification from Paclitaxel | Relative Bioactivity | Reference |
|---|---|---|---|
| Paclitaxel | - | Baseline | researchgate.net |
| 7-Deoxytaxol | Removal of C-7 hydroxyl | Comparable to Paclitaxel | nih.gov |
| 6,7-Dehydropaclitaxel | Introduction of C6-C7 double bond | Activity not significantly compromised | researchgate.net |
| m-Azidobenzoyl Taxol | Meta-azido group on C-2 benzoyl | ~6-fold more cytotoxic than Paclitaxel | nih.gov |
Strategies for Cost-Effective and Sustainable Production of δ⁶,⁷-Baccatin III
The production of taxanes has historically been a challenge due to their low abundance in the slow-growing yew tree, making extraction unsustainable and expensive. frontiersin.orgbenthamdirect.com Consequently, significant research efforts are directed towards developing cost-effective and sustainable biotechnological production platforms. These strategies are applicable to various taxane precursors, including δ⁶,⁷-Baccatin III.
Metabolic Engineering in Microorganisms: A primary strategy involves transferring the taxane biosynthetic pathway into microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.orgbiorxiv.org These microorganisms offer rapid growth cycles and are amenable to genetic manipulation. nih.gov Researchers have successfully engineered E. coli to produce high titers of taxadiene, the first committed intermediate in the pathway, by optimizing the upstream native methylerythritol-phosphate (MEP) pathway. mit.edu Similar efforts in yeast have focused on improving the flux through the mevalonate (B85504) pathway to increase the supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.org The subsequent steps, involving a series of oxidations and acylations to yield complex taxoids, are being progressively added to these microbial chassis. nih.gov
Plant Cell Fermentation: Taxus cell suspension cultures represent another major avenue for sustainable production. oup.com This method avoids the destruction of yew trees and allows for production under controlled and optimized conditions in bioreactors. frontiersin.org Genetic engineering of these cell lines, for instance by overexpressing genes encoding rate-limiting enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), has been shown to increase the yield of taxane precursors. frontiersin.org
Synthetic Biology and Novel Substrates: Synthetic biology offers tools to design and construct novel biosynthetic pathways, balance metabolic flux, and engineer enzymes for improved efficiency. nih.govlbl.govfrontiersin.org One innovative approach to cost reduction involves engineering enzymes to utilize cheaper, alternative substrates. For example, research has shown that the enzyme DBAT can use vinyl acetate, a low-cost commercial chemical, as an acetyl donor instead of the more expensive natural substrate, acetyl CoA, to produce baccatin III. nih.gov A semi-rational protein engineering approach even improved the enzyme's efficiency with this novel substrate. nih.gov Such strategies could be adapted for the enzymatic steps leading to δ⁶,⁷-Baccatin III, significantly lowering production costs.
Table 2: Biotechnological Platforms for Taxane Precursor Production
| Production Platform | Organism/System | Key Strategy | Potential Advantage | Reference |
|---|---|---|---|---|
| Metabolic Engineering | Escherichia coli | Optimization of MEP pathway | High titers of early precursors (e.g., taxadiene) | mit.edu |
| Metabolic Engineering | Saccharomyces cerevisiae | Optimization of mevalonate pathway | Eukaryotic host, suitable for P450 enzymes | biorxiv.org |
| Plant Cell Culture | Taxus spp. cell suspension | Overexpression of rate-limiting enzymes | Production of complex, late-stage taxoids | frontiersin.org |
| Enzyme Engineering | Recombinant DBAT enzyme | Use of alternative acyl donor (vinyl acetate) | Significant cost reduction | nih.gov |
Elucidation of Cryptic Proteins and Enzymes in Taxane Biosynthesis
A complete understanding of the taxane biosynthetic pathway is crucial for optimizing production through metabolic engineering. For decades, the pathway from the taxane core to paclitaxel has been partially understood, with several enzymatic steps remaining uncharacterized. nih.govfrontiersin.orgfrontiersin.org These "cryptic" or missing enzymes have been a major bottleneck in reconstituting the full pathway in a heterologous host. frontiersin.org
Recent breakthroughs, however, have shed light on these elusive steps. The biosynthesis of baccatin III, a key precursor to paclitaxel and structurally related to δ⁶,⁷-Baccatin III, is estimated to involve around 20 enzymatic steps. nih.gov A significant challenge has been the identification of the numerous cytochrome P450 hydroxylases that decorate the taxane skeleton. nih.govfrontiersin.org
Using a novel multiplexed perturbation strategy to profile gene expression across various yew tissues and conditions, researchers have recently identified a suite of previously unknown genes. nih.govbiorxiv.org This work successfully resolved seven new enzymes required for the biosynthesis of baccatin III:
Taxane 1β-hydroxylase (T1βH)
Taxane 9α-hydroxylase (T9αH)
Taxane 7β-O-acyltransferase (T7AT)
Taxane 7β-O-deacetylase (T7dA)
Taxane 9α-O-deacetylase (T9dA)
Taxane 9-oxidase (T9ox)
Unexpectedly, this research also uncovered a nuclear transport factor 2 (NTF2)-like protein, named FoTO1, which is crucial for high-yield production by facilitating the correct product formation during the initial taxane oxidation step. nih.govbiorxiv.org The discovery of these enzymes has enabled the complete reconstitution of the baccatin III pathway in a heterologous plant host, Nicotiana benthamiana, achieving production levels comparable to those found in yew trees. nih.govoncologynews.com.au
These discoveries are foundational for the future of taxane production. With the full enzymatic "recipe" for baccatin III now understood, researchers can focus on transferring the complete pathway to more scalable microbial hosts like yeast. oncologynews.com.au Furthermore, understanding the function of each enzyme, such as the specific hydroxylases and acyltransferases, allows for combinatorial biosynthesis. By mixing and matching enzymes, it may be possible to direct the synthesis toward specific taxoids like δ⁶,⁷-Baccatin III or even create "new-to-nature" derivatives with potentially enhanced therapeutic properties. nih.gov
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for δ6,7-Baccatin III derivatives?
- Methodological Answer : Provide detailed step-by-step procedures, including exact reagent grades, inert atmosphere conditions, and troubleshooting notes. Deposit spectral data in public repositories (e.g., ChemSpider) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
